molecular formula C8H8N2O3 B13505614 4-[Methyl(nitroso)amino]benzoic acid CAS No. 5757-76-6

4-[Methyl(nitroso)amino]benzoic acid

Cat. No.: B13505614
CAS No.: 5757-76-6
M. Wt: 180.16 g/mol
InChI Key: NTPJEFLOHNOCQH-UHFFFAOYSA-N
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Description

4-[Methyl(nitroso)amino]benzoic acid is an organic compound that belongs to the class of nitrosamines. It is characterized by the presence of a nitroso group attached to a methylamino group on the benzene ring, with a carboxylic acid group at the para position.

Preparation Methods

The synthesis of 4-[Methyl(nitroso)amino]benzoic acid can be achieved through several routes. One common method involves the nitration of methylbenzoic acid, followed by reduction and nitrosation reactions. The nitration step introduces a nitro group, which is then reduced to an amino group. The final step involves the nitrosation of the amino group to form the nitroso compound .

Industrial production methods often involve the use of catalytic processes to enhance the efficiency and yield of the desired product. For example, the catalytic reduction of methyl 4-formylbenzoate using a Raney nickel catalyst in the presence of ammonia can be employed to produce the intermediate, which is then nitrosated to form this compound .

Chemical Reactions Analysis

4-[Methyl(nitroso)amino]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and nitrous acid for nitrosation. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[Methyl(nitroso)amino]benzoic acid involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can cause DNA damage and mutations, contributing to its carcinogenic potential . The molecular targets include nucleophilic sites in DNA and proteins, which can undergo alkylation and other chemical modifications .

Comparison with Similar Compounds

4-[Methyl(nitroso)amino]benzoic acid can be compared with other nitrosamines and aromatic compounds:

The uniqueness of this compound lies in its nitroso group, which imparts distinct chemical reactivity and biological effects compared to its analogs.

Properties

CAS No.

5757-76-6

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

4-[methyl(nitroso)amino]benzoic acid

InChI

InChI=1S/C8H8N2O3/c1-10(9-13)7-4-2-6(3-5-7)8(11)12/h2-5H,1H3,(H,11,12)

InChI Key

NTPJEFLOHNOCQH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)O)N=O

Origin of Product

United States

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